molecular formula C13H10Br2O3S B13564689 (4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone

(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone

Cat. No.: B13564689
M. Wt: 406.09 g/mol
InChI Key: NIYAJXPVSJJZAA-UHFFFAOYSA-N
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Description

(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is an organic compound that features a thiophene ring substituted with two bromine atoms and a phenyl ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atoms on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

    Medicine: It may have therapeutic potential due to its unique structural properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is unique due to the presence of both bromine-substituted thiophene and methoxy-substituted phenyl rings. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C13H10Br2O3S

Molecular Weight

406.09 g/mol

IUPAC Name

(4,5-dibromothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone

InChI

InChI=1S/C13H10Br2O3S/c1-17-8-4-3-5-9(18-2)11(8)12(16)10-6-7(14)13(15)19-10/h3-6H,1-2H3

InChI Key

NIYAJXPVSJJZAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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